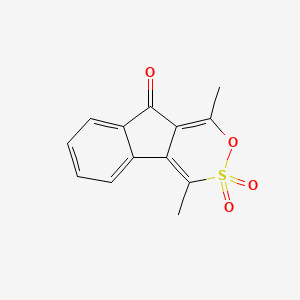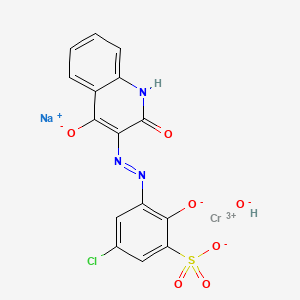
Chromate(1-), (5-chloro-2-(hydroxy-kappaO)-3-((1,2,3,4-tetrahydro-2-oxo-4-(oxo-kappaO)-3-quinolinyl)azo-kappaN1)benzenesulfonato(3-))hydroxy-, sodium, (T-4)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chromate(1-), (5-chloro-2-(hydroxy-kappaO)-3-((1,2,3,4-tetrahydro-2-oxo-4-(oxo-kappaO)-3-quinolinyl)azo-kappaN1)benzenesulfonato(3-))hydroxy-, sodium, (T-4)- is a complex organic compound with a chromate anion. This compound is notable for its intricate structure, which includes a quinoline ring, azo linkage, and sulfonate group. It is used in various scientific and industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Chromate(1-), (5-chloro-2-(hydroxy-kappaO)-3-((1,2,3,4-tetrahydro-2-oxo-4-(oxo-kappaO)-3-quinolinyl)azo-kappaN1)benzenesulfonato(3-))hydroxy-, sodium, (T-4)- typically involves multiple steps:
Formation of the Quinoline Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Azo Coupling: The quinoline derivative is then subjected to azo coupling with a diazonium salt, forming the azo linkage.
Sulfonation: The resulting compound undergoes sulfonation to introduce the sulfonate group.
Chromate Incorporation: Finally, the chromate anion is introduced through a reaction with a suitable chromate salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, ensuring high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
化学反応の分析
Types of Reactions
Chromate(1-), (5-chloro-2-(hydroxy-kappaO)-3-((1,2,3,4-tetrahydro-2-oxo-4-(oxo-kappaO)-3-quinolinyl)azo-kappaN1)benzenesulfonato(3-))hydroxy-, sodium, (T-4)- can undergo various chemical reactions, including:
Oxidation: The chromate anion can participate in oxidation reactions, converting substrates to their oxidized forms.
Reduction: Under certain conditions, the compound can be reduced, altering its oxidation state.
Substitution: The sulfonate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Nucleophiles like amines or thiols are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with higher oxidation states, while substitution reactions can introduce various functional groups into the molecule.
科学的研究の応用
Chromate(1-), (5-chloro-2-(hydroxy-kappaO)-3-((1,2,3,4-tetrahydro-2-oxo-4-(oxo-kappaO)-3-quinolinyl)azo-kappaN1)benzenesulfonato(3-))hydroxy-, sodium, (T-4)- has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound’s chromate anion can be used in studies involving oxidative stress and cellular metabolism.
Industry: It is employed in the manufacturing of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of Chromate(1-), (5-chloro-2-(hydroxy-kappaO)-3-((1,2,3,4-tetrahydro-2-oxo-4-(oxo-kappaO)-3-quinolinyl)azo-kappaN1)benzenesulfonato(3-))hydroxy-, sodium, (T-4)- involves its interaction with molecular targets and pathways:
Molecular Targets: The chromate anion can interact with cellular components, leading to oxidative stress and potential cellular damage.
Pathways Involved: The compound may affect pathways related to oxidative phosphorylation and cellular respiration.
類似化合物との比較
Similar Compounds
- Chromate(1-), (5-chloro-2-(hydroxy-kappaO)-3-((1,2,3,4-tetrahydro-2-oxo-4-(oxo-kappaO)-3-quinolinyl)azo-kappaN1)benzenesulfonato(3-))hydroxy-, potassium, (T-4)-
- Chromate(1-), (5-chloro-2-(hydroxy-kappaO)-3-((1,2,3,4-tetrahydro-2-oxo-4-(oxo-kappaO)-3-quinolinyl)azo-kappaN1)benzenesulfonato(3-))hydroxy-, ammonium, (T-4)-
Uniqueness
The sodium salt form of this compound is unique due to its specific solubility and reactivity properties, making it suitable for particular applications where other salts may not be as effective.
特性
CAS番号 |
6408-34-0 |
|---|---|
分子式 |
C15H8ClCrN3O7S.Na C15H8ClCrN3NaO7S |
分子量 |
484.7 g/mol |
IUPAC名 |
sodium;5-chloro-2-oxido-3-[(4-oxido-2-oxo-1H-quinolin-3-yl)diazenyl]benzenesulfonate;chromium(3+);hydroxide |
InChI |
InChI=1S/C15H10ClN3O6S.Cr.Na.H2O/c16-7-5-10(14(21)11(6-7)26(23,24)25)18-19-12-13(20)8-3-1-2-4-9(8)17-15(12)22;;;/h1-6,21H,(H2,17,20,22)(H,23,24,25);;;1H2/q;+3;+1;/p-4 |
InChIキー |
PDJATEKQRVFSIE-UHFFFAOYSA-J |
正規SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)N2)N=NC3=C(C(=CC(=C3)Cl)S(=O)(=O)[O-])[O-])[O-].[OH-].[Na+].[Cr+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


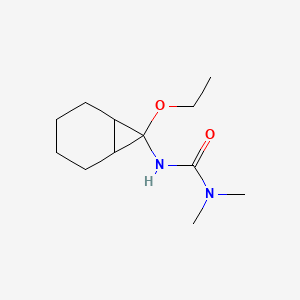
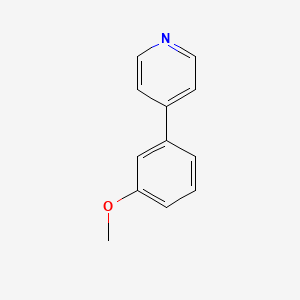

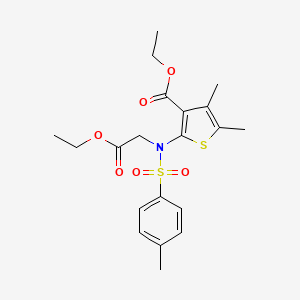
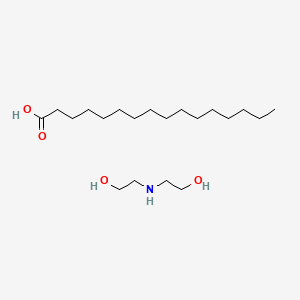

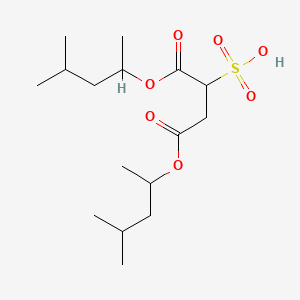
![2,2-Bis(hydroxymethyl)propane-1,3-diol;[4-(phosphonomethyl)phenyl]methylphosphonic acid](/img/structure/B12810570.png)
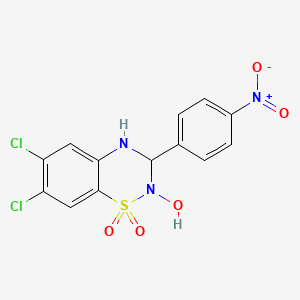
![12-Hydroxyindolo[2,1-b]quinazoline-6(12H)-one](/img/structure/B12810574.png)
![11-(4-phenylpiperazin-1-yl)-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline](/img/structure/B12810582.png)
![9-acetyl-2-ethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12810595.png)

